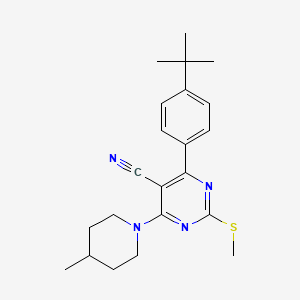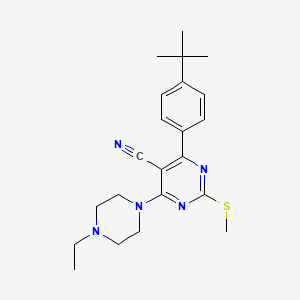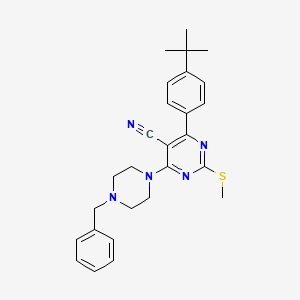
4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperidines, and pyrimidines. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperidinyl and tert-butylphenyl groups.
Cyclization: reactions to form the pyrimidine ring.
Thioether formation: to introduce the methylthio group.
Nitrile formation: to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve the reactants and facilitate the reactions.
Temperature and pressure control: to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-carboxamide
- 4-(4-Tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-amine
Uniqueness
4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S/c1-15-10-12-26(13-11-15)20-18(14-23)19(24-21(25-20)27-5)16-6-8-17(9-7-16)22(2,3)4/h6-9,15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLOXPRXLIICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834599.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834605.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834612.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834626.png)
![4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834635.png)


![4-[BENZYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834659.png)
![4-(4-TERT-BUTYLPHENYL)-6-[CYCLOHEXYL(METHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834660.png)
![METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE](/img/structure/B7834661.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834665.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-METHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834670.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-ETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834674.png)
![4-(4-TERT-BUTYLPHENYL)-6-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834686.png)
